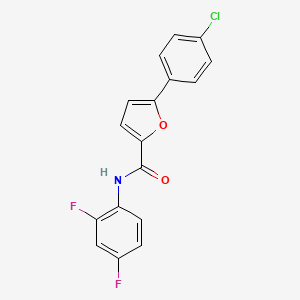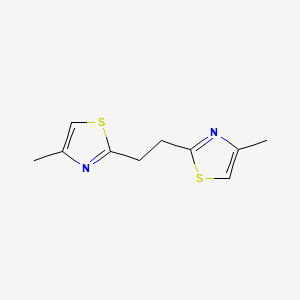
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide, also known as CDF, is a synthetic compound that belongs to the class of furamide derivatives. CDF has been studied extensively for its potential application in various scientific research fields due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide involves the inhibition of various enzymes and proteins involved in the inflammatory and cancer pathways. 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been found to inhibit the activity of COX-2, a key enzyme involved in the inflammatory pathway. It has also been found to inhibit the activity of various proteins involved in the cancer pathway such as STAT3 and NF-κB.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been found to possess various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been found to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide in lab experiments is its high potency and selectivity. 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been found to be highly effective in inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancer pathways. However, one limitation of using 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide in lab experiments is its potential toxicity. Further studies are required to determine the optimal dosage and administration route to minimize toxicity.
Orientations Futures
There are several future directions for the study of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide. One potential area of research is the development of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide derivatives with improved potency and selectivity. Another area of research is the investigation of the potential application of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are required to determine the optimal dosage and administration route of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide for clinical use.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide involves the reaction of 2,4-difluoroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with furfurylamine to yield the final product, 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been extensively studied for its potential application in various scientific research fields. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2NO2/c18-11-3-1-10(2-4-11)15-7-8-16(23-15)17(22)21-14-6-5-12(19)9-13(14)20/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHARKCCBAMGAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6970815 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5800224.png)
![2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5800226.png)
![N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5800230.png)


![2-{[3-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5800257.png)
![(4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5800264.png)

![N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5800286.png)
![5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]-2-cyclohexen-1-one](/img/structure/B5800296.png)

![2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B5800302.png)
![N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800309.png)
